2-Isopropoxyphenyl acetate

Description

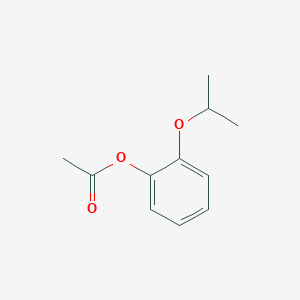

2-Isopropoxyphenyl acetate is an organic ester featuring an isopropoxy group (–OCH(CH₃)₂) and an acetyloxy group (–OAc) attached to a phenyl ring. The compound’s reactivity and stability are influenced by the electron-donating isopropoxy group and the hydrolyzable acetate moiety.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-propan-2-yloxyphenyl) acetate |

InChI |

InChI=1S/C11H14O3/c1-8(2)13-10-6-4-5-7-11(10)14-9(3)12/h4-8H,1-3H3 |

InChI Key |

HRTQOIIYKNVIPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The isopropoxy group enhances electron density on the phenyl ring, increasing resistance to electrophilic substitution compared to non-oxygenated analogs like 2-isopropylphenyl acetate .

- Steric and Electronic Profiles : Bulky groups (e.g., pivalate in C₁₄H₂₀O₃) reduce hydrolysis rates, while electron-withdrawing groups (e.g., triflate in C₁₀H₁₁F₃O₄S) increase reactivity in nucleophilic substitutions .

Hydrolysis and Stability

- Acetate vs. Carbamate: this compound undergoes hydrolysis under acidic/basic conditions to yield 2-isopropoxyphenol and acetic acid. In contrast, Propoxur (a carbamate) hydrolyzes to release methylamine and carbon dioxide, contributing to its insecticidal activity via acetylcholinesterase inhibition .

- Triflate Esters : The trifluoromethanesulfonate group in 2-isopropoxyphenyl triflate acts as a superior leaving group, making it valuable in Suzuki-Miyaura cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-isopropoxyphenyl acetate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-isopropoxyphenol with methyl isocyanate or phosgene derivatives. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to methyl isocyanate) and using catalysts like triethylamine (0.5–1 mol%) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Reaction progress is monitored using TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR (CDCl) shows characteristic peaks: δ 1.35 ppm (doublet, 6H, isopropyl CH), δ 4.65 ppm (septet, 1H, isopropyl CH), δ 3.65 ppm (singlet, 3H, methyl carbamate), and aromatic protons at δ 6.8–7.4 ppm.

- FTIR : Key absorptions at 1740 cm (C=O stretch) and 1250 cm (C-O-C stretch).

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 224.1052 .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 4°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to hydrolysis susceptibility (half-life <24 hours in pH 7.4 buffer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies in acute vs. chronic toxicity data (e.g., LD variations) require integrated in vitro/in vivo approaches:

- Mechanistic Studies : Use hepatic microsomal assays to assess metabolic activation pathways (e.g., CYP450-mediated oxidation).

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify biomarkers of exposure, such as altered phenylalanine/tyrosine ratios in urine (observed in rat models) .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose adaptive responses with high-dose toxicity .

Q. What experimental design considerations are critical for longitudinal metabolomic studies of this compound exposure?

- Methodological Answer :

- Model System : Use Sprague-Dawley rats (n ≥ 8/group) with controlled diets to minimize metabolic variability.

- Dosing Regimen : Administer 10–50 mg/kg/day via oral gavage for 90 days to mimic chronic exposure.

- Sample Collection : Collect urine/blood at intervals (Days 0, 30, 60, 90) and analyze via NMR or LC-MS. Include solvent-only controls and reference standards (e.g., propoxur-d) for quantification.

- Data Normalization : Use probabilistic quotient normalization (PQN) to correct for urinary dilution effects .

Q. How can degradation products of this compound be characterized under environmental conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–40°C. Monitor degradation via HPLC-UV (λ = 254 nm) with C18 columns. Major products include 2-isopropoxyphenol (retention time = 8.2 min) and methylamine.

- Advanced Analytics : Use LC-QTOF-MS/MS to identify transient intermediates (e.g., quinone methides) and propose degradation pathways.

- Ecotoxicity Assessment : Test degradation products in Daphnia magna acute toxicity assays (48-hour EC) to evaluate environmental risks .

Data Presentation and Reproducibility

Q. What are best practices for presenting analytical data on this compound in research publications?

- Methodological Answer :

- Tables : Include retention times, spectral signatures (NMR/IR), and purity metrics. Example:

| Parameter | Value | Method |

|---|---|---|

| NMR (δ) | 1.35 (d, 6H), 4.65 (m) | 400 MHz, CDCl |

| HPLC Purity | 98.5% | C18, 70:30 ACN/HO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.